5-Bromo-4-nitrothiophene-2-carboxylic acid molecular weight and formula
5-Bromo-4-nitrothiophene-2-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 5-Bromo-4-nitrothiophene-2-carboxylic acid
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound 5-Bromo-4-nitrothiophene-2-carboxylic acid. It details the compound's core properties, a plausible synthetic pathway, reactivity, and potential applications, with a focus on providing practical, field-proven insights.
Introduction: A Multifunctional Heterocyclic Building Block
5-Bromo-4-nitrothiophene-2-carboxylic acid is a highly functionalized thiophene derivative. The thiophene ring is a prevalent scaffold in medicinal chemistry, and the strategic placement of a carboxylic acid, a bromine atom, and a nitro group makes this molecule a versatile precursor for the synthesis of complex chemical entities.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene ring, impacting its reactivity and the biological activity of its derivatives.[2] Nitrothiophene-based compounds are recognized for their potential as antibacterial agents, often acting as prodrugs that are activated by bacterial nitroreductases.[2][3] This guide will explore the essential technical aspects of 5-Bromo-4-nitrothiophene-2-carboxylic acid, providing a foundational resource for its use in research and development.
Physicochemical and Spectroscopic Data
Precise characterization is fundamental to the successful application of any chemical compound. The key identifiers and physicochemical properties of 5-Bromo-4-nitrothiophene-2-carboxylic acid are summarized below. It is important to note that while the molecular formula and weight are derived from its structure, some physical properties are predicted or inferred from closely related analogs due to a lack of specific experimental data for this exact compound.
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-4-nitrothiophene-2-carboxylic acid | - |
| Molecular Formula | C₅H₂BrNO₄S | Deduced from Methyl 5-bromo-4-nitrothiophene-2-carboxylate[4] |
| Molecular Weight | 252.05 g/mol | Deduced from Methyl 5-bromo-4-nitrothiophene-2-carboxylate[4] |
| CAS Number | Not available | - |
| Appearance | Expected to be a yellow crystalline solid | Inferred from nitroaromatic compounds[5] |
| Predicted pKa | < 3.32 | Inferred from the increased acidity due to the nitro group compared to 5-Bromothiophene-2-carboxylic acid[6] |
| Predicted Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred from similar structures[7] |
Spectroscopic Profile (Predicted):
-
¹H NMR: A single proton singlet is expected in the aromatic region, likely deshielded (shifted downfield) compared to the protons of 5-Bromothiophene-2-carboxylic acid due to the electron-withdrawing effect of the adjacent nitro group. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield chemical shift.
-
¹³C NMR: Five distinct carbon signals are anticipated: one for the carboxylic acid, and four for the thiophene ring. The carbon atoms attached to the bromine, nitro, and carboxylic acid groups will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹ respectively), and C-Br stretching.[6][8]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis and Mechanistic Insights
Experimental Protocol: Synthesis via Nitration
This protocol is a proposed method based on standard nitration procedures for thiophene derivatives.[5] Caution: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Acetic anhydride
-
Crushed ice
-
Deionized water
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to acetic anhydride in a 1:1 ratio while cooling in an ice-salt bath to maintain a temperature below 10°C. To this cooled mixture, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Dissolution of Starting Material: In a separate flask, dissolve 5-Bromothiophene-2-carboxylic acid in a minimal amount of concentrated sulfuric acid with cooling.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 5-Bromothiophene-2-carboxylic acid, maintaining the reaction temperature between 0 and 5°C. The reaction is highly exothermic and requires careful monitoring.
-
Reaction Monitoring: Stir the mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
-
Causality of Experimental Choices: The use of a mixed acid system (nitric and sulfuric acid) in acetic anhydride provides a controlled source of the nitronium ion (NO₂⁺), the active electrophile. The low temperature is crucial to prevent over-nitration and decomposition of the sensitive thiophene ring.[10] The quench on ice serves to stop the reaction and precipitate the organic product from the acidic aqueous medium.
Caption: Proposed synthesis workflow for 5-Bromo-4-nitrothiophene-2-carboxylic acid.
Chemical Reactivity and Applications
The trifunctional nature of 5-Bromo-4-nitrothiophene-2-carboxylic acid makes it a valuable intermediate for further chemical transformations.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification and amidation.[8] Conversion to an acid chloride would provide a more reactive intermediate for acylation reactions.[11]
-
Bromine Atom: The bromine at the 5-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.[8]
-
Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up pathways to a wide range of 2-amino-4-bromo-thiophene derivatives, which are important scaffolds in drug discovery.[1]
Applications in Drug Development and Materials Science:
Substituted nitrothiophenes are key pharmacophores in various biologically active compounds.[2] They have been investigated for their antibacterial and antifungal properties.[12] The nitro group can be essential for the mechanism of action, where it is bioreduced in hypoxic cells or by specific microbial enzymes to generate cytotoxic species.[3] Furthermore, thiophene-based molecules are widely used in materials science for the development of organic semiconductors and dyes, and the functional groups on this molecule allow for its incorporation into larger conjugated systems.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Bromo-4-nitrothiophene-2-carboxylic acid. However, based on analogous compounds, the following precautions are advised:
-
Hazard Classification (Inferred): The compound should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[13][14][15] Nitroaromatic compounds can also have long-term health effects and should be handled with care.[16]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a certified chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-4-nitrothiophene-2-carboxylic acid represents a promising, albeit not widely commercialized, chemical intermediate. Its rich functionality provides multiple avenues for synthetic elaboration, making it a valuable tool for medicinal chemists and materials scientists. This guide provides a foundational understanding of its properties and a practical, scientifically-grounded approach to its synthesis and handling. Further research into its specific biological activities and material properties is warranted.
References
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PubChem. 5-Bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]
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Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. [Link]
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PubMed Central. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PLOS ONE, 13(5), e0195551. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]
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Mol-Instincts. 5-Bromo-4-nitrothiophene-2-carboxylic acid methyl ester. [Link]
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